molecular formula C5H8N4 B1602365 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine CAS No. 953732-68-8

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B1602365
CAS No.: 953732-68-8
M. Wt: 124.14 g/mol
InChI Key: KVRUYJRLTMIRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine” is a chemical compound with the molecular weight of 124.15 . It is also known as "1H,4H,5H,6H-pyrrolo [3,4-c]pyrazol-3-amine" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8N4/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H3,6,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . and should be stored in a refrigerated environment .

Scientific Research Applications

Organocatalytic Synthesis

An efficient one-pot asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles, which are biologically active heterocycles, has been developed. This synthesis is achieved via a secondary amine-catalyzed asymmetric Michael/Wittig/oxa-Michael reaction sequence, leading to good to very good yields and excellent enantioselectivities after a single purification step (Enders et al., 2012).

Divergent Synthesis of Aminotetrahydropyridines

A novel method has been demonstrated for the regioselective amination of 1,2-dihydropyridine complexes, leading to the synthesis of novel molecules of potential medicinal interest. This method involves dihapto-coordinate 1,2-dihydropyridine complexes undergoing protonation followed by amination with various amines (Wilde et al., 2020).

Regioselective Synthesis of Pyrazoles

A regioselective approach to synthesizing 2,4,5,7-tetrahydropyrrolo[3,4-c]pyrazoles and related compounds via annulation of the saturated heterocyclic amine ring to a suitably functionalized trisubstituted pyrazole has been described. This method allows for the preparation of target bicyclic compounds in a stepwise manner, demonstrating the versatility of these structures (Ivonin et al., 2015).

Copper-Catalyzed Synthesis of Pyrroles

A copper-catalyzed cascade aza-Michael addition, cyclization, and aromatization reaction has been developed for the synthesis of various tetrasubstituted pyrroles/pyrazoles from nitro-substituted 1,3-enynes with aromatic amines/hydrazines. This protocol is notable for its efficiency and the high yields of tetrasubstituted pyrazoles it produces (Bharathiraja et al., 2015).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and structural characterization of various pyrazole derivatives have been carried out, with the investigation into their antitumor, antifungal, and antibacterial properties. This research underscores the potential pharmaceutical applications of pyrazole-based compounds (Titi et al., 2020).

Safety and Hazards

This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRUYJRLTMIRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588453
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953732-68-8
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (3670 mg, 16.36 mmol) was treated with TFA/CH2Cl2 (v/v=1/1) for 1 h. The reaction mixture was concentrated and the residue was treated with CH2Cl2/hexanes and then concentrated to give a solid. The product was passed through ion-exchange resin Strata X—C™ to give the title product (LC-MS: 125.05 (M+1)
Quantity
3670 mg
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Reactant of Route 2
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Reactant of Route 3
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Reactant of Route 4
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Reactant of Route 5
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Reactant of Route 6
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.